Cas no 129223-22-9 (Fmoc-Pro-Pro-OH)

Fmoc-Pro-Pro-OH structure
Fmoc-Pro-Pro-OH structure
商品名:Fmoc-Pro-Pro-OH
CAS番号:129223-22-9
MF:C25H26N2O5
メガワット:434.49
MDL:MFCD00237673
CID:63980

Fmoc-Pro-Pro-OH 化学的及び物理的性質

名前と識別子

    • Fmoc-Pro-Pro-OH
    • Fmoc-Prolinyl-proline
    • (2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
    • Fmoc-L-Pro-L-Pro-OH
    • L-Proline, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-
    • N-Fmoc-L-prolyl-L-proline
    • Fmoc-ProlylProline-OH
    • Fmoc-Prolinyl-proline (S,S)
    • (9H-Fluoren-9-yl)MethOxy]Carbonyl Pro-Pro-OH
    • (S)-1-((S)-1-(((9H-Fluoren-9-yl)Methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
    • Fmoc-Pro-Pro-OH99%
    • MDL: MFCD00237673
    • インチ: 1S/C25H26N2O5/c28-23(26-13-6-12-22(26)24(29)30)21-11-5-14-27(21)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-22H,5-6,11-15H2,(H,29,30)/t21-,22-/m0/s1
    • InChIKey: VRAQFWSWKRNOGU-VXKWHMMOSA-N
    • ほほえんだ: O=C([C@H]1N(C([C@H]2N(C(OCC3C4=C(C5=C3C=CC=C5)C=CC=C4)=O)CCC2)=O)CCC1)O

計算された属性

  • せいみつぶんしりょう: 434.18400
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 32
  • 回転可能化学結合数: 7
  • 複雑さ: 720
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • 色と性状: 未確定
  • ゆうかいてん: 193-196°C
  • ふってん: 677.7°C at 760 mmHg
  • PSA: 87.15000
  • LogP: 3.35130
  • ひせんこうど: -85.1° (c=1 CHCl3)
  • ようかいせい: 未確定

Fmoc-Pro-Pro-OH セキュリティ情報

Fmoc-Pro-Pro-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB291543-1 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-prolinyl-L-proline, 95%; .
129223-22-9 95%
1 g
€103.90 2023-07-20
MedChemExpress
HY-W041990-5g
Fmoc-Pro-Pro-OH
129223-22-9 ≥97.0%
5g
¥168 2024-05-22
eNovation Chemicals LLC
D553617-5g
(S)-1-((S)-1-(((9H-Fluoren-9-yl)Methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
129223-22-9 97%
5g
$130 2024-05-24
TRC
F657618-1g
Fmoc-pro-pro-oh
129223-22-9
1g
$207.00 2023-05-18
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F181042-5g
Fmoc-Pro-Pro-OH
129223-22-9 95%
5g
¥299.90 2023-09-02
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F843964-5g
Fmoc-Pro-Pro-OH
129223-22-9 98%
5g
548.00 2021-05-17
eNovation Chemicals LLC
D951600-10g
L-Proline, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-
129223-22-9 97%
10g
$95 2024-06-08
eNovation Chemicals LLC
D553617-1g
(S)-1-((S)-1-(((9H-Fluoren-9-yl)Methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
129223-22-9 97%
1g
$100 2024-05-24
Chemenu
CM248717-25g
Fmoc-Pro-Pro-OH
129223-22-9 98%
25g
$215 2024-08-02
MedChemExpress
HY-W041990-1g
Fmoc-Pro-Pro-OH
129223-22-9 ≥97.0%
1g
¥260 2024-04-20

Fmoc-Pro-Pro-OH 合成方法

Fmoc-Pro-Pro-OH 関連文献

Fmoc-Pro-Pro-OHに関する追加情報

Introduction to Fmoc-Pro-Pro-OH (CAS No 129223-22-9) in Modern Chemical Biology

The compound Fmoc-Pro-Pro-OH, with the chemical abstracts service number CAS No 129223-22-9, represents a significant advancement in the field of peptide synthesis and pharmaceutical research. This tripeptide derivative, featuring a fluorenylmethyloxycarbonyl (Fmoc) protective group at the N-terminus and a free carboxyl group at the C-terminus, has garnered considerable attention due to its utility in constructing complex peptide sequences. The Fmoc-protection strategy is a cornerstone in solid-phase peptide synthesis (SPPS), enabling efficient and controlled assembly of peptides for various applications, including drug development and biomolecular research.

In recent years, the demand for high-purity peptides has surged, driven by the growing interest in targeted therapies and biologics. The Fmoc-Pro-Pro-OH molecule stands out as a versatile building block, facilitating the synthesis of structurally intricate peptides that mimic natural bioactive molecules. Its application in generating enzyme inhibitors, receptor ligands, and diagnostic probes underscores its importance in medicinal chemistry. The precision offered by Fmoc-based peptide synthesis allows researchers to fine-tune peptide sequences, optimizing their biological activity and pharmacokinetic properties.

The structural motif of Fmoc-Pro-Pro-OH consists of two proline residues linked by a peptide bond, terminated with an Fmoc group and a free carboxylate. Proline's unique cyclic structure introduces a kink into the peptide chain, influencing secondary structure formation and potentially modulating protein-peptide interactions. This characteristic makes it particularly valuable for designing peptides with specific conformations, enhancing their binding affinity to target proteins. Recent studies have highlighted the role of proline-rich peptides in developing antiviral agents and anti-inflammatory drugs, where precise structural control is critical.

Advances in synthetic methodologies have further expanded the utility of Fmoc-Pro-Pro-OH. Techniques such as automated solid-phase synthesis and continuous flow chemistry have improved yield and purity, making large-scale peptide production more feasible. These innovations are particularly relevant in clinical trials, where high-quality peptides are essential for therapeutic efficacy. The integration of mass spectrometry and high-resolution nuclear magnetic resonance (NMR) spectroscopy has enabled rigorous characterization of synthesized peptides, ensuring compliance with regulatory standards.

The Fmoc-protection strategy has been instrumental in overcoming challenges associated with peptide synthesis, such as racemization and side reactions. The stability of the Fmoc group under mild basic conditions allows for selective deprotection without disrupting sensitive functional groups within the peptide backbone. This feature is particularly advantageous when synthesizing complex peptidomimetics that require multiple protection-deprotection cycles. The efficiency of this approach has been demonstrated in synthesizing therapeutic candidates for diseases ranging from cancer to neurodegenerative disorders.

Recent research has also explored novel applications of proline-rich peptides beyond traditional therapeutic uses. For instance, proline-based peptoids—structurally similar to peptides but with synthetic flexibility—have shown promise in materials science and nanotechnology. The ability to tailor secondary structure through proline incorporation opens up possibilities for designing self-assembling systems with potential applications in drug delivery and tissue engineering. The insights gained from studying Fmoc-Pro-Pro-OH contribute to this broader field, providing a foundation for developing next-generation biomaterials.

The chemical properties of Fmoc-Pro-Pro-OH make it an ideal candidate for exploring new synthetic pathways. Its compatibility with various coupling reagents ensures seamless integration into larger peptide chains, while its well-characterized stability profile minimizes synthetic challenges. These attributes have been leveraged in developing novel synthetic routes for complex biologics, reducing production costs and improving scalability. As the pharmaceutical industry shifts toward precision medicine, compounds like Fmoc-Pro-Pro-OH will play a pivotal role in enabling tailored therapeutic solutions.

In conclusion, the compound Fmoc-Pro-Pro-OH (CAS No 129223-22-9) exemplifies the synergy between chemical biology and medicinal chemistry. Its application in peptide synthesis underscores its importance as a key intermediate in drug development and biomolecular research. With ongoing advancements in synthetic techniques and analytical methods, the potential uses of this compound are likely to expand further, driving innovation across multiple scientific disciplines. The continued exploration of its properties will undoubtedly yield new insights into molecular recognition and therapeutic intervention.

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Handan Zechi Trading Co., Ltd
(CAS:129223-22-9)Fmoc-Pro-Pro-OH
MFCD00237673
清らかである:99
はかる:1KG
価格 ($):1